2-Hydroxyglutaryl-5-coenzyme A 2-Hydroxyglutaryl-5-coenzyme A
Brand Name: Vulcanchem
CAS No.: 137374-53-9
VCID: VC21209311
InChI: InChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1
SMILES: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O
Molecular Formula: C26H42N7O20P3S
Molecular Weight: 897.6 g/mol

2-Hydroxyglutaryl-5-coenzyme A

CAS No.: 137374-53-9

Cat. No.: VC21209311

Molecular Formula: C26H42N7O20P3S

Molecular Weight: 897.6 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyglutaryl-5-coenzyme A - 137374-53-9

Specification

CAS No. 137374-53-9
Molecular Formula C26H42N7O20P3S
Molecular Weight 897.6 g/mol
IUPAC Name 5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-5-oxopentanoic acid
Standard InChI InChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1
Standard InChI Key LTHKYRZAVRCUOF-RMNRSTNRSA-N
Isomeric SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O
SMILES CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O
Canonical SMILES CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O

Introduction

Chemical Properties and Structure

Molecular Characteristics

2-Hydroxyglutaryl-5-coenzyme A shares the same molecular formula (C26H42N7O20P3S) and molecular weight (approximately 897.6 g/mol) as its 1-isomer counterpart. The compound contains the characteristic coenzyme A structure, which includes adenosine 3',5'-bisphosphate, pantothenic acid, and β-mercaptoethylamine components, linked via a thioester bond to 2-hydroxyglutaric acid at the C5 position .

Structural Features

The compound features a 2-hydroxyglutaryl moiety with a hydroxyl group at the C2 position and carboxyl groups at C1 and C5, with the C5 carboxyl forming the thioester linkage to coenzyme A. This structural arrangement creates a distinct molecular geometry compared to the 1-isomer, affecting its recognition by enzymes and its participation in metabolic reactions .

Synthesis and Formation

In Vitro Synthesis

The synthesis of 2-hydroxyglutaryl-5-coenzyme A has been documented in laboratory settings. Research indicates that pure glutaconate CoA-transferase from Acidaminococcus fermentans can catalyze the formation of both the 1-isomer and 5-isomer of (R)-2-hydroxyglutaryl-CoA from acetyl-CoA and (R)-2-hydroxyglutarate. The resulting isomers can be separated using high-performance liquid chromatography (HPLC) techniques and characterized based on their differential reactivity with acetate under glutaconate CoA-transferase catalysis .

Enzymatic Formation Pathways

Enzymatic Interactions

Interaction with Glutaconate CoA-Transferase

Data Comparison and Analysis

Comparative Properties of 2-Hydroxyglutaryl-CoA Isomers

The following table presents a comparison of key properties between the 1-isomer and 5-isomer of 2-hydroxyglutaryl-CoA:

Property2-Hydroxyglutaryl-1-CoA2-Hydroxyglutaryl-5-CoA
Thioester positionC1 carboxyl groupC5 carboxyl group
Formation by glutaconate CoA-transferasePreferred productErroneous product
OccurrenceIn vivo and in vitroIn vitro only
V/Km with acetate (relative)801
Substrate for 2-hydroxyglutaryl-CoA dehydrataseYesNo
Role in glutamate metabolismKey intermediateNone identified
Conversion to glutaconyl-CoAYesNo

Enzyme Kinetics Analysis

Based on the limited available data, the enzymatic interactions involving 2-hydroxyglutaryl-5-coenzyme A demonstrate significantly reduced efficiency compared to reactions with the 1-isomer:

Enzymatic ParameterWith 2-Hydroxyglutaryl-1-CoAWith 2-Hydroxyglutaryl-5-CoARatio (1-isomer:5-isomer)
Relative V/Km for reaction with acetate80180:1
Dehydration rate by 2-hydroxyglutaryl-CoA dehydrataseActiveInactiveNot applicable
Formation rate by glutaconate CoA-transferaseHighLowNot specified

Research Limitations and Future Directions

Current Knowledge Gaps

The research on 2-hydroxyglutaryl-5-coenzyme A remains notably limited, with most studies focusing on its identification as an erroneous enzymatic product rather than exploring its potential biochemical roles. Several fundamental questions remain unanswered, including the structural factors that lead to its occasional formation by glutaconate CoA-transferase, its stability under various physiological conditions, and whether it might serve any yet-undiscovered functions in specific cellular contexts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator